3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
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Description
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a useful research compound. Its molecular formula is C21H26N4O4S and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.16747650 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds that combine sulfonamide and benzodioxane fragments in their framework have been reported to exhibit antibacterial properties
Mode of Action
It is known that sulfonamides, which are part of this compound’s structure, act as inhibitors of bacterial synthesis of folic acid, which is essential for bacterial growth . The benzodioxane fragment, on the other hand, has been associated with various biological activities, including anti-inflammatory and anti-hepatotoxic effects .
Biochemical Analysis
Biochemical Properties
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. For instance, this compound interacts with enzymes involved in the synthesis of bacterial cell walls, making it a potential antibacterial agent . The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation in certain cell types . Additionally, it can alter cellular metabolism by inhibiting enzymes that play a role in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the enzyme’s active site, thereby blocking substrate access. This inhibition can lead to changes in gene expression, as the compound can affect transcription factors and other regulatory proteins . Additionally, it may activate or inhibit signaling pathways by interacting with receptors or other signaling molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, but exceeding this dosage can lead to harmful consequences.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the synthesis of essential metabolites, thereby affecting the overall metabolic balance within cells . These interactions can lead to changes in the levels of specific metabolites, which can have downstream effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can affect its efficacy and toxicity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy. For example, if the compound is localized to the nucleus, it may have a more significant impact on gene expression and transcriptional regulation.
Properties
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c26-19(22-15-6-8-17-18(12-15)29-11-10-28-17)9-7-16-13-30-21(24-16)25-20(27)23-14-4-2-1-3-5-14/h6,8,12-14H,1-5,7,9-11H2,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTBRTFUPNPJOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.